(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: is a chemical compound characterized by its unique molecular structure, which includes a chloro, fluoro, and methoxy group attached to a phenyl ring, and an amine group attached to the benzyl position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-methoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl compound, such as 3-chloro-2-fluorophenol.
Methylation: The phenol group is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Amination: The methoxy group is then introduced through a nucleophilic substitution reaction, where the phenyl ring is treated with an amine source, such as ammonia or an amine derivative, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogenated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It can be used in the production of various chemical products, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism by which (3-Chloro-2-fluoro-6-methoxyphenyl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-2-fluoro-6-methoxyphenyl)methanamine: can be compared to other similar compounds, such as:
3-Chloro-2-fluorophenylmethanamine: Lacks the methoxy group.
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of an amine group.
3-Chloro-2-fluoro-6-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine group.
Eigenschaften
Molekularformel |
C8H9ClFNO |
---|---|
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
(3-chloro-2-fluoro-6-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3 |
InChI-Schlüssel |
HWZJCKHQBGBEJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.